6-Amino-1H-indol-1-ol
Description
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-hydroxyindol-6-amine |
InChI |
InChI=1S/C8H8N2O/c9-7-2-1-6-3-4-10(11)8(6)5-7/h1-5,11H,9H2 |
InChI Key |
ABOXAPPMIRGCIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Indole Construction
The synthesis typically begins with the construction or modification of the indole ring system. Two main approaches are prevalent:
Reduction of 6-nitroindole : This is a common precursor route where 6-nitroindole undergoes reduction to yield 6-aminoindole derivatives. Catalytic hydrogenation (using Pd/C under hydrogen atmosphere) or chemical reduction methods (e.g., iron/acetic acid) are employed to convert the nitro group into an amino group.
Catalyst-free condensation of cyclohexadienones and amines : A recently developed method involves the condensation of carboxymethyl cyclohexadienones with primary amines to form 6-hydroxy indoles. This method can be adapted to produce 6-amino indoles with appropriate catalysts (e.g., Re2O7).
Functionalization to Introduce Hydroxyl Group at N-1
The hydroxylation at the nitrogen of the indole ring to form the N-1 hydroxyl (indol-1-ol) functionality can be achieved through selective oxidation or direct substitution reactions on the indole nitrogen. This step often involves:
Controlled oxidation conditions to introduce the hydroxyl group without affecting the aromatic system.
Use of protecting groups during synthesis to allow selective functionalization at N-1.
Detailed Synthetic Routes and Reaction Conditions
Reduction of 6-Nitroindole to 6-Aminoindole
This method is scalable and widely used in industry due to its efficiency and availability of starting materials.
Catalyst-Free Synthesis of 6-Hydroxyindoles and 6-Aminoindoles
This method offers mild, catalyst-free conditions for hydroxy indole synthesis, adaptable for amino derivatives with catalyst modification.
Multi-Step Synthesis from Protected Indole Derivatives
A more complex synthetic route involves protection, substitution, and deprotection steps to achieve the target compound:
This approach allows precise control over substitution patterns and is useful for synthesizing analogs.
Reaction Conditions and Analytical Monitoring
Reaction Monitoring : Thin-layer chromatography (TLC) is commonly used to monitor reaction progress during synthesis.
Product Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are standard techniques to confirm structure and purity of 6-Amino-1H-indol-1-ol.
Purification : Flash chromatography and recrystallization are typical purification methods after synthesis steps.
Comparative Data Table of Preparation Methods
Research Findings and Practical Considerations
The reduction of 6-nitroindole remains the most industrially viable and commonly employed method due to the availability of starting materials and straightforward reaction conditions.
Catalyst-free synthetic methods provide greener alternatives but may require careful substrate selection and optimization for amino derivatives.
Protecting group strategies enable selective functionalization but introduce complexity and longer synthesis times.
Stability of 6-Amino-1H-indol-1-ol under laboratory conditions is generally good; however, prolonged exposure to light or heat can lead to decomposition, necessitating careful storage.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1H-indol-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
Biological Activities
6-Amino-1H-indol-1-ol exhibits a range of biological activities that make it a promising candidate for drug development. Key activities include:
- Antiviral Properties : Research has indicated that derivatives of indole, including 6-amino-1H-indol-1-ol, show antiviral activity against various viruses. For instance, compounds derived from indole scaffolds have been reported to inhibit influenza A virus with considerable efficacy .
- Anticancer Potential : Numerous studies have highlighted the anticancer properties of indole derivatives. For example, compounds such as methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate have demonstrated potent anti-proliferative effects against cancer cell lines (IC50 values as low as 1.1 µM) while exhibiting high permeability and low potential for multidrug resistance .
- Anti-inflammatory Effects : Indoles are known for their anti-inflammatory properties. The ability of 6-amino-1H-indol-1-ol to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .
Case Study 1: Antiviral Activity
A study conducted by Xue et al. synthesized a series of 6-amino-substituted indoles and evaluated their antiviral activity. Among the compounds tested, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited an IC50 value of 7.53 μmol/L against influenza A, indicating its potential as an antiviral agent .
Case Study 2: Anticancer Activity
Choppara et al. explored the cytotoxic properties of novel N-substituted indole derivatives using the Brine Shrimp Lethality Bioassay. The study found that certain derivatives showed promising anti-proliferative effects against human cancer cell lines such as SGC-7901 and A549, suggesting their potential utility in cancer therapy .
Case Study 3: Anti-inflammatory Applications
Research on the anti-inflammatory effects of indole derivatives has revealed that compounds like 6-amino-1H-indol-1-ol can inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases .
Comparative Analysis of Indole Derivatives
The following table summarizes the biological activities and IC50 values of selected indole derivatives, including 6-amino-1H-indol-1-ol:
Mechanism of Action
The mechanism of action of 6-Amino-1H-indol-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Differences
- Substituent Position: 6-Amino-1H-indol-1-ol differs from 1H-Indol-6-ol by the addition of an amino group at position 4. This substitution may increase basicity compared to the hydroxyl-only analog.
- Ring Saturation: 6-Aminoindolin-2-one contains a saturated indoline ring with a ketone group, reducing aromaticity and altering electronic properties compared to the fully aromatic 6-Amino-1H-indol-1-ol.
Physicochemical Properties
- Solubility: The hydroxyl and amino groups in 6-Amino-1H-indol-1-ol likely improve water solubility compared to non-polar derivatives like 1-methyl-1H-indol-6-amine .
- Melting Points: While data for 6-Amino-1H-indol-1-ol are unavailable, 6-aminoindolin-2-one melts at 255–257.5°C, suggesting high crystallinity due to hydrogen bonding.
Spectral Characteristics
- ¹H NMR: For 1H-Indol-6-ol , the NH proton resonates at δ 8.53, while aromatic protons appear between δ 6.57–7.32. In contrast, 5-Amino-1H-indole shows NH₂ protons near δ 3.3. These trends suggest that 6-Amino-1H-indol-1-ol’s NH₂ and OH protons would appear in distinct regions, aiding structural confirmation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 6-Amino-1H-indol-1-ol, and how do reaction parameters affect yield and purity?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres (e.g., N₂), as demonstrated in indole derivative syntheses . Key steps include solvent selection (e.g., PEG-400:DMF mixtures for solubility), reaction time (12–24 hours), and purification via column chromatography (70:30 EtOAc:hexanes) or recrystallization. Yield optimization (30–35%) requires controlled stoichiometry and temperature (room temperature to 70°C). Monitoring via TLC (Rf 0.33–0.49) ensures intermediate purity .
Q. Which spectroscopic techniques are critical for structural confirmation of 6-Amino-1H-indol-1-ol, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Look for indole NH signals (δ 10–11 ppm) and aromatic proton splitting patterns (e.g., δ 6.5–8.6 ppm for coupled doublets). Methoxy or hydroxyl groups appear as singlets (δ 3.7–3.8 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 335.15) with <5 ppm error .
- TLC : Use Rf values to track reaction progress and compare with known standards .
Q. How do functional group positions (e.g., amino vs. hydroxyl) influence the compound’s solubility and stability?
- Methodological Answer : Positional isomerism (e.g., 5-methoxy vs. 6-hydroxy substitution) alters hydrogen-bonding capacity and electronic effects. For example, 5-methoxy-1H-indol-6-ol exhibits enhanced solubility in polar solvents compared to non-substituted indoles due to its methoxy group . Stability under oxidative conditions can be assessed via accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data for 6-Amino-1H-indol-1-ol?
- Methodological Answer :
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data. Adjust for solvent effects (e.g., DMSO-d6) .
- Heteronuclear Correlation (HMBC/HSQC) : Resolve ambiguous assignments by tracing 2D/3D coupling between protons and carbons .
- Isotopic Labeling : Introduce 15N or 13C labels to track signal origins in complex mixtures .
Q. What strategies improve regioselectivity when functionalizing the indole core with amino and hydroxyl groups?
- Methodological Answer :
- Protection-Deprotection : Temporarily block reactive sites (e.g., Boc-protected amines) to direct substitution to the 6-position .
- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to target specific positions .
- pH Control : Adjust reaction pH to favor nucleophilic attack at the desired site (e.g., basic conditions for hydroxylation) .
Q. How can computational models predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to map binding affinities to active sites (e.g., kinase domains). Prioritize hydrogen-bond donors (NH, OH) and π-π stacking interactions with aromatic residues .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and binding kinetics .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural modifications .
Q. What experimental designs mitigate side reactions (e.g., dimerization or oxidation) during synthesis?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of sensitive groups (e.g., NH) .
- Low-Temperature Phases : Initiate reactions at 0°C to suppress exothermic side pathways, then gradually warm to RT .
- Additive Screening : Introduce radical scavengers (e.g., BHT) or stabilizing ligands (e.g., PMDETA for CuI) to suppress undesired pathways .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across studies involving 6-Amino-1H-indol-1-ol derivatives?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tests (ANOVA) to identify outliers .
- Assay Standardization : Control variables like cell line viability (MTT vs. resazurin assays) and solvent concentrations (DMSO ≤0.1%) .
- Structural Verification : Confirm compound identity in conflicting studies via HRMS and elemental analysis to rule out impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
